1-(2-Bromobenzoyl)piperazine

Overview

Description

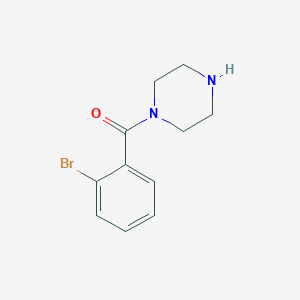

1-(2-Bromobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions The compound this compound is characterized by the presence of a bromobenzoyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(2-Bromobenzoyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of piperazine with 2-bromobenzoyl chloride under basic conditions. The reaction typically proceeds as follows:

Reaction of Piperazine with 2-Bromobenzoyl Chloride:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2-Bromobenzoyl)piperazine undergoes various chemical reactions, including:

-

Substitution Reactions

Reagents: Nucleophiles such as amines or thiols

Conditions: Typically carried out in polar solvents under mild conditions

Products: Substituted piperazine derivatives

-

Oxidation Reactions

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate

Conditions: Carried out under controlled temperature and pH conditions

Products: Oxidized derivatives of the piperazine ring

-

Reduction Reactions

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

Conditions: Typically carried out in anhydrous solvents under inert atmosphere

Products: Reduced derivatives of the piperazine ring

Scientific Research Applications

1-(2-Bromobenzoyl)piperazine has several scientific research applications:

-

Medicinal Chemistry

- Used as a building block in the synthesis of pharmaceutical compounds

- Potential applications in the development of drugs targeting central nervous system disorders

-

Materials Science

- Utilized in the synthesis of polymers and advanced materials

- Potential applications in the development of novel materials with unique properties

-

Biological Research

- Studied for its interactions with biological targets, such as enzymes and receptors

- Potential applications in the development of biochemical assays and diagnostic tools

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzoyl)piperazine involves its interaction with specific molecular targets. One known mechanism is its binding to GABA receptors, which are involved in the regulation of neurotransmission. By binding to these receptors, this compound can modulate the activity of the central nervous system, leading to various physiological effects .

Comparison with Similar Compounds

1-(2-Bromobenzoyl)piperazine can be compared with other piperazine derivatives, such as:

-

1-(3-Chlorophenyl)piperazine (mCPP)

- Similar structure with a chlorophenyl group instead of a bromobenzoyl group

- Used in the synthesis of pharmaceutical compounds targeting serotonin receptors

-

1-Benzylpiperazine (BZP)

- Contains a benzyl group instead of a bromobenzoyl group

- Known for its stimulant properties and use in recreational drugs

-

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

- Contains a trifluoromethylphenyl group instead of a bromobenzoyl group

- Used in combination with BZP in recreational drugs

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .

Biological Activity

1-(2-Bromobenzoyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its synthesis, and its implications in drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHBrNO

- CAS Number : 926202-11-1

The compound features a piperazine ring substituted with a bromobenzoyl group, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has been tested against various bacterial strains, including Pseudomonas aeruginosa, showing low minimum inhibitory concentrations (MICs) that suggest potent antibacterial effects.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 1 |

| Reference Drug (Norfloxacin) | Pseudomonas aeruginosa | 4 |

This data indicates that this compound is four times more effective than norfloxacin against this strain .

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes. Studies showed that treatment with the compound leads to increased permeability of both inner and outer membranes, resulting in leakage of intracellular components and ultimately bacterial cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the bromine atom in the benzoyl moiety significantly enhances the compound's biological activity. Variations in substituents on the piperazine ring also affect potency and selectivity towards specific targets .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was evaluated against a panel of antibiotic-resistant strains. The compound displayed remarkable efficacy, particularly against multi-drug resistant Pseudomonas aeruginosa, confirming its potential as a lead candidate for further development in treating resistant infections .

Case Study 2: Toxicity Assessment

Toxicity studies indicated that while exhibiting potent antibacterial activity, this compound showed minimal hemolytic effects on human red blood cells, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Bromobenzoyl)piperazine, and how do reaction conditions influence yield and purity?

- The synthesis typically involves alkylation or acylation of the piperazine core. For example, coupling 2-bromobenzoyl chloride with piperazine derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) achieves moderate to high yields. Propargyl bromide or benzyl halides are often used for functionalization . Temperature and stoichiometry are critical: excess acyl chloride improves yield but risks side reactions like over-substitution .

Q. Which analytical techniques are most reliable for structural confirmation of this compound and its derivatives?

- Elemental analysis and spectral methods (¹H/¹³C NMR, IR) confirm molecular composition and functional groups. For isomers or complex derivatives, Raman microspectroscopy (20 mW laser, 128–256 scans) distinguishes positional isomers via unique vibrational peaks . X-ray crystallography resolves absolute stereochemistry in crystalline salts .

Q. What preliminary biological assays are recommended to screen this compound for activity?

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., cytochrome P450) are standard. Modified derivatives show low toxicity (LD₅₀ > 500 mg/kg in rodents) but reduced activity when bulky groups (e.g., β-cyclodextran) are introduced . Platelet aggregation assays (using ADP/COX-1 pathways) assess antiplatelet potential .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence receptor binding affinity (e.g., serotonin 5-HT₁A or dopamine D₂)?

- The 2-bromobenzoyl group enhances lipophilicity, improving blood-brain barrier penetration. Benzyl substituents at the 3-position increase 5-HT₁A affinity, while bulky groups (e.g., bromophenyl) sterically hinder dopamine receptor interactions. Conformational studies (DFT calculations) show coplanar aryl-piperazine arrangements optimize receptor binding .

Q. What experimental strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound derivatives?

- Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) identifies rapid clearance due to CYP450 oxidation. Prodrug strategies (e.g., esterification) or nanoparticle encapsulation improve bioavailability. For example, β-cyclodextran complexes reduce hepatic metabolism but may lower potency .

Q. How can molecular docking and dynamics simulations optimize this compound derivatives for kinase inhibition (e.g., Wee1)?

- Docking (AutoDock Vina) identifies key hydrogen bonds with Wee1’s ATP-binding pocket (e.g., Lys328). MD simulations (GROMACS) reveal that bromine’s hydrophobic interactions stabilize the inhibitor-enzyme complex. Modifying the benzoyl group to include electron-withdrawing substituents (e.g., -NO₂) enhances binding free energy .

Q. Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., high in vitro potency vs. low in vivo efficacy), use metabolite identification (LC-MS/MS) and tissue distribution studies to assess off-target effects or rapid clearance .

- Thermal Stability : For CO₂ capture applications (e.g., piperazine/K₂CO₃ blends), thermogravimetric analysis (TGA) determines degradation thresholds (>150°C) .

Properties

IUPAC Name |

(2-bromophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWFPIOGBLGNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.